molecular formula C5H8N4O2S B12927328 2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide CAS No. 61320-88-5

2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide

Cat. No.: B12927328
CAS No.: 61320-88-5
M. Wt: 188.21 g/mol
InChI Key: RQPDRHMSZDFXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide is an organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide typically involves the reaction of 5-thioxo-4,5-dihydro-1H-1,2,4-triazole with methoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features.

    5-Thioxo-1,2,4-triazole derivatives: Compounds with variations in the substituents attached to the triazole ring.

Uniqueness

2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyacetamide moiety differentiates it from other triazole derivatives, potentially leading to unique interactions with biological targets .

Properties

CAS No.

61320-88-5

Molecular Formula

C5H8N4O2S

Molecular Weight

188.21 g/mol

IUPAC Name

2-[(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)methoxy]acetamide

InChI

InChI=1S/C5H8N4O2S/c6-3(10)1-11-2-4-7-5(12)9-8-4/h1-2H2,(H2,6,10)(H2,7,8,9,12)

InChI Key

RQPDRHMSZDFXKS-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC(=S)NN1)OCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.